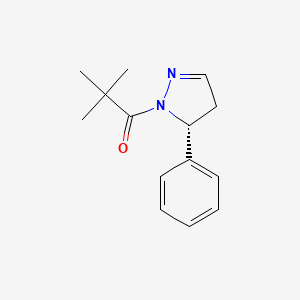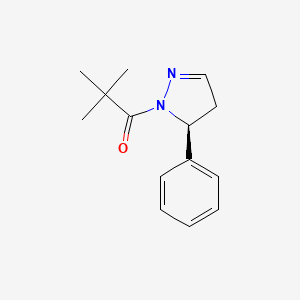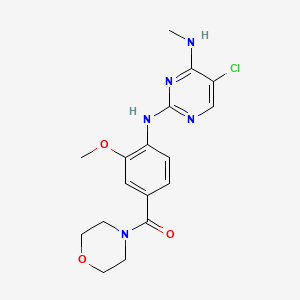
Hg-10-102-01
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HG-10-102-01 is a highly potent, selective, and brain-penetrable LRRK2 inhibitor . It has IC50 values of 20.3 and 3.2 nM against wild-type LRRK2 and LRRK2 [G2019S], respectively . HG-10-102-01 also inhibits MNK2 and MLK1, with IC50 values of 0.6 and 2.1 μM . It can be used for Parkinson’s disease (PD) research .
Synthesis Analysis
The target tracer HG-10-102-01 was prepared from the precursor desmethyl-HG-10-102-01 with [11C]CH3OTf through O-[11C]methylation and isolated by HPLC combined with SPE in 45-55% radiochemical yield . The reference standard HG-10-102-01 and its precursor were synthesized from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid with overall chemical yield 49% in four steps and 14% in five steps, respectively .Chemical Reactions Analysis
HG-10-102-01 substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.1-0.3 µM in cells . It is the first compound reported to be capable of inhibiting Ser910 and Ser935 phosphorylation in mouse brain following intraperitoneal delivery of doses as low as 50 mg/kg .Applications De Recherche Scientifique
Hydrogel Properties and Their Impact on Regenerative Medicine and Tissue Engineering : Hydrogels (HGs) are crucial in regenerative medicine due to their unique properties, allowing researchers to modify them for specific applications (Chyzy & Plonska-Brzezinska, 2020).
Global Mercury Pollution and the Role of Gold Mining : Discusses the impact of mercury (Hg) in ecosystems, emphasizing the use of Hg in small-scale gold mining activities (Porcella, Ramel, & Jernelov, 1997).
Transverse-mode Beam Splitter of a Light Beam and Its Application to Quantum Cryptography : Investigates a Mach-Zehnder interferometer's ability to divide an incident light beam into its HG10 and HG01 components, proposing its use in quantum cryptography (Sasada & Okamoto, 2003).
Development and Applications of Hydrogel-Based Triboelectric Nanogenerators : Explores the development of hydrogel-based triboelectric nanogenerators (H-TENGs), highlighting their potential applications in sensing, energy harvesting, and biomedical fields (Wang et al., 2022).
Development of Data-Driven Models for Prediction of Daily Global Horizontal Irradiance : Presents data-driven models for predicting daily global horizontal irradiance (Hg), focusing on solar systems in Northwest China (Feng et al., 2019).
Trash to Energy A Facile Approach for Mitigating Environment Pollutant Using Household Triboelectric Nanogenerator
: Discusses a household triboelectric nanogenerator (H-TENG) made from waste materials, highlighting its potential for energy harvesting and environmental pollution mitigation (Khandelwal et al., 2018).
Hierarchical Honeycomb-Structured Electret/Triboelectric Nanogenerator for Biomechanical and Morphing Wing Energy Harvesting : Describes a honeycomb-inspired triboelectric nanogenerator (h-TENG) designed for energy harvesting in wearable electronics and unmanned aerial vehicles (Tao et al., 2021).
High-Performance Flexible Graphene Aptasensor for Mercury Detection in Mussels : Introduces a flexible graphene aptasensor for sensitive and selective detection of mercury (Hg) in environmental samples (An et al., 2013).
The Toxicology of Mercury Current Research and Emerging Trends
: Reviews current research on mercury's toxicology, focusing on its environmental and public health impacts (Bjorklund et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOZZZLKJKCCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hg-10-102-01 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

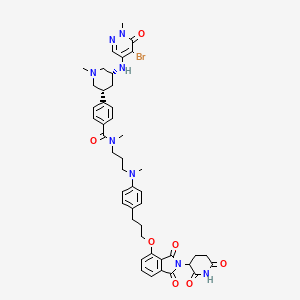

![2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B607863.png)
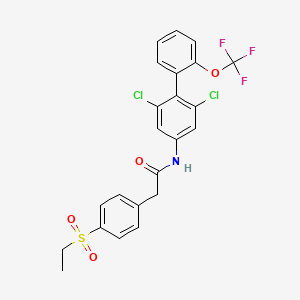
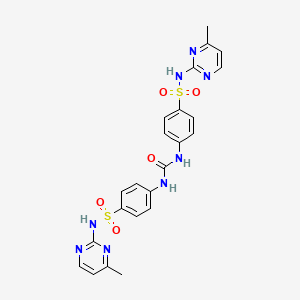
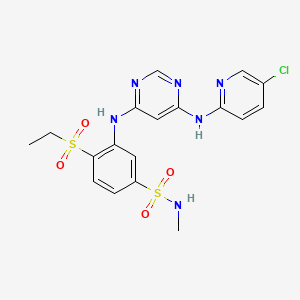
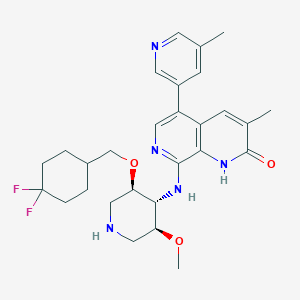
![N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride](/img/structure/B607872.png)
![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide](/img/structure/B607875.png)
